REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH3:5][Si:6](C)([O:10][CH2:11]C)[O:7][CH2:8]C.C([Si](C=C)(C)O[Si](C)(C)C)=C>C1(C)C=CC=CC=1>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([CH3:5])([O:10][CH3:11])[O:7][CH3:8]
|
Name
|
|
Quantity
|
306 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
530 mol
|
Type
|
reactant
|
Smiles
|
C[Si](OCC)(OCC)C
|
Name
|
|
Quantity
|
77 mg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](O[Si](C)(C)C)(C)C=C
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
following cooling
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](OC)(OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |